molecular formula C15H23N5O B2847183 N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]cyclopropanecarboxamide CAS No. 1448123-80-5

N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]cyclopropanecarboxamide

Cat. No.: B2847183
CAS No.: 1448123-80-5
M. Wt: 289.383
InChI Key: IKHMKAAMDZQYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclopropanecarboxamide is a chemical compound offered for research and development purposes. Compounds featuring the 4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine scaffold are of significant interest in medicinal chemistry. Specifically, this core structure is recognized for its relevance in the development of novel therapeutic agents, with published research highlighting similar scaffolds in the context of discovering potent kinase inhibitors with antitumor activity and in the search for new antimalarial entities with fast-killing properties . The addition of the cyclopropanecarboxamide moiety is a common strategy in drug discovery to modulate properties like potency, selectivity, and metabolic stability. This product is intended for use in laboratory research only. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O/c1-10-13(18-14(21)12-4-5-12)11(2)17-15(16-10)20-8-6-19(3)7-9-20/h12H,4-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHMKAAMDZQYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursorsFinally, the cyclopropane carboxamide group is introduced through amide bond formation reactions, often using coupling reagents such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient reaction conditions and catalysts. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure consisting of a pyrimidine ring, a piperazine moiety, and a cyclopropane carboxamide group. Its molecular formula is C14H23N5OC_{14}H_{23}N_{5}O with a molecular weight of 277.37 g/mol. The presence of the piperazine ring provides significant biological activity, while the cyclopropane carboxamide contributes to its unique chemical properties.

Medicinal Chemistry

N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]cyclopropanecarboxamide has been investigated for its potential therapeutic applications:

  • Cancer Treatment : The compound has shown promise in inhibiting certain enzymes involved in cancer cell proliferation. Specifically, it may inhibit tyrosine kinases, leading to cell cycle arrest and apoptosis in cancer cells.
  • Infectious Diseases : Research indicates potential use against various infectious diseases, although specific studies are still necessary to validate these claims.

Biological Research

The compound serves as a biochemical probe to study cellular processes and molecular interactions:

  • Cellular Mechanisms : Investigations into how the compound interacts with cellular targets have revealed its ability to modulate signaling pathways critical for cell survival and proliferation.

Synthetic Applications

This compound is utilized as a building block in organic synthesis:

  • Reagent in Organic Reactions : Its unique structure allows it to be used in synthesizing more complex molecules, making it valuable in developing new materials and catalysts for industrial processes.

Case Studies

  • Analgesic Activity : A study evaluated related compounds for analgesic properties but found limited efficacy for this specific compound under pharmacological screening conditions .
  • Structural Analysis : X-ray crystallography has been employed to determine the crystal structure of related analogs, confirming the integrity of the compound's structure and providing insights into its biological activity .

Mechanism of Action

The mechanism of action of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]cyclopropanecarboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, leading to alterations in cellular functions. For example, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival. By blocking these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Thioether-Linked Pyrimidine Derivatives

Compound 4e (N-(2-((4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)thio)pyrimidin-4-yl)cyclopropanecarboxamide) shares the same pyrimidine core and cyclopropanecarboxamide group as the target compound but introduces a thioether bridge between two pyrimidine rings. This modification increases molecular weight (C₂₀H₂₄N₇O₂S vs. C₁₇H₂₂N₄O₂ in simpler analogs) and may enhance binding affinity to Hsp70 .

Key Data :

  • HRMS : [M + H]⁺ = 426.1727 (observed) .
  • Synthetic Route: Reacts cyclopropanecarbonyl chloride with aminopyrimidine precursors under anhydrous conditions .

Diethoxy-Substituted Analogs

Compound 3b (N-(6-Amino-2-((4,6-diethoxy-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)thio)pyrimidin-4-yl)cyclopropanecarboxamide) replaces the 4,6-dimethyl groups with diethoxy substituents. This alteration improves solubility due to increased polarity but may reduce metabolic stability.

Key Data :

  • Yield : 62% after preparatory TLC purification .
  • Application : Retains Hsp70 inhibitory activity, with structural flexibility allowing optimization for pharmacokinetics .

Methoxy-Isopropyl-Phenyl Derivatives

2-Amino-4-isopropyl-6-methoxy-N-(2,5-dimethylphenyl)pyrimidine-5-carboxamide (4e) diverges significantly by lacking the piperazinyl group and incorporating isopropyl, methoxy, and dimethylphenyl substituents.

Key Data :

  • Melting Point : 186–188°C .
  • Spectroscopy : IR peaks at 3420 cm⁻¹ (N-H stretch) and 1610 cm⁻¹ (C=O) confirm carboxamide functionality .
  • Molecular Formula : C₁₇H₂₂N₄O₂ (MS m/z: 314 [M⁺]) .

This compound’s simpler structure reduces nitrogen content (17.82% vs. higher N% in piperazine-containing analogs) and likely diminishes target affinity compared to the Hsp70-focused derivatives .

Antineoplastic Agent Tozasertib Lactate

Tozasertib Lactate (C₂₃H₂₈N₈OS·xC₃H₆O₃) shares the cyclopropanecarboxamide group but adds a pyrazolylamino-sulfanylphenyl moiety and a lactate salt.

Key Features :

  • Application : Approved as an antineoplastic agent (CAS-899827-04-4) targeting Aurora kinases .
  • Structural Impact : The sulfanylphenyl group enhances intercalation with kinase domains, while the lactate improves bioavailability .

Structural and Functional Analysis Table

Compound Name Key Substituents Molecular Formula Biological Activity Key Data/References
Target Compound 4,6-dimethyl, 4-methylpiperazinyl C₂₀H₂₄N₇O₂S Hsp70 inhibition HRMS: 426.1727
Compound 4e (Thioether) Thioether bridge C₂₀H₂₄N₇O₂S Hsp70 inhibition Synthetic route
Compound 3b (Diethoxy) 4,6-diethoxy C₂₂H₃₀N₈O₃S Hsp70 inhibition Yield: 62%
Methoxy-Isopropyl-Phenyl Analog Isopropyl, methoxy, dimethylphenyl C₁₇H₂₂N₄O₂ Undisclosed Mp: 186–188°C
Tozasertib Lactate Pyrazolylamino, sulfanylphenyl, lactate C₂₃H₂₈N₈OS·C₃H₆O₃ Antineoplastic CAS-899827-04-4

Research Findings and Implications

  • Piperazinyl Role : The 4-methylpiperazine group in the target compound and its analogs enhances solubility and receptor binding, critical for Hsp70 inhibition .
  • Thioether vs. Lactate : Thioether-linked derivatives prioritize protein interaction, while Tozasertib’s sulfanyl group shifts activity toward kinase inhibition .
  • Substituent Effects : Diethoxy groups improve solubility but may shorten half-life, whereas dimethylphenyl analogs lack target specificity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclopropanecarboxamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions using reagents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in dichloromethane (CH₂Cl₂). For example, similar pyrimidine-carboxamide derivatives were synthesized by reacting a carboxylic acid precursor with an amine derivative under inert conditions, followed by purification via silica gel column chromatography . To optimize purity, use high-resolution mass spectrometry (HRMS) and reverse-phase HPLC (≥95% purity threshold) for validation. Ensure anhydrous conditions to minimize side reactions.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of ¹H/¹³C NMR spectroscopy to confirm substituent positions (e.g., cyclopropane and piperazine moieties) and mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation. For example, in analogous compounds, NMR signals at δ 1.0–1.5 ppm (cyclopropane protons) and δ 2.5–3.5 ppm (piperazine methyl groups) are critical markers . IR spectroscopy can further validate carbonyl (C=O) stretches near 1650–1700 cm⁻¹.

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer : Use kinase inhibition assays (e.g., EGFR or PI3K) due to structural similarities to known pyrimidine-based kinase inhibitors . For cytotoxicity screening, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Include positive controls like imatinib or gefitinib for comparative analysis.

Advanced Research Questions

Q. How can computational methods aid in optimizing the compound’s binding affinity for specific targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina or Schrödinger Suite) to predict interactions with targets like acetylcholinesterase or kinases. For example, docking studies on related pyrimidine-carboxamides revealed hydrogen bonding with catalytic residues (e.g., Asp 72 in AChE) and hydrophobic interactions with methyl/cyclopropane groups . Follow with molecular dynamics simulations (100 ns) to assess binding stability under physiological conditions.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic assays for functional inhibition). If discrepancies arise in IC₅₀ values, check for assay-specific variables like buffer pH (e.g., phosphate vs. Tris buffers) or ATP concentration in kinase assays. Re-evaluate compound stability under assay conditions via LC-MS to rule out degradation .

Q. How can the compound’s solubility and pharmacokinetic properties be improved without altering its core structure?

  • Methodological Answer : Introduce hydrophilic prodrug moieties (e.g., phosphate esters) at the cyclopropane carboxamide group. Alternatively, formulate as nanocrystals or liposomal suspensions to enhance bioavailability. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Q. What experimental designs are recommended for elucidating the reaction mechanism of its synthesis?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ²H) to track intermediates in coupling reactions. For example, ¹H-¹⁵N HMBC NMR can identify transient species in TBTU-mediated amide bond formation. Pair with DFT calculations (B3LYP/6-31G*) to model reaction pathways and transition states .

Q. How do structural modifications (e.g., substituent variations) impact its biological activity?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing 4-methylpiperazine with morpholine) and compare activity via SAR (Structure-Activity Relationship) analysis. For example, in related compounds, replacing methyl groups with trifluoromethyl increased kinase inhibition by 10-fold due to enhanced hydrophobic interactions . Use Free-Wilson or Hansch analysis to quantify substituent contributions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.